3-(3-Benzyloxy-propoxy)-propionic acid

PROTAC linker lipophilicity computed property

3‑(3‑Benzyloxy‑propoxy)‑propionic acid (CAS 2365228‑90‑4, molecular formula C₁₃H₁₈O₄, molecular weight 238.28 g mol⁻¹) is a bifunctional polyethylene‑glycol‑type PROTAC linker building block that carries a benzyl‑protected hydroxyl terminus and a free carboxylic acid [REFS‑1]. Its distinguishing structural feature is a propoxy (–OCH₂CH₂CH₂–) spacing unit between the benzyl ether and the propionic acid moiety, replacing the ethoxy (–OCH₂CH₂–) repeat that characterises the well‑known Benzyl‑PEG1‑acid and Benzyl‑PEG2‑acid linkers [REFS‑1][REFS‑2].

Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
Cat. No. B12079654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Benzyloxy-propoxy)-propionic acid
Molecular FormulaC13H18O4
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCCCOCCC(=O)O
InChIInChI=1S/C13H18O4/c14-13(15)7-10-16-8-4-9-17-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,14,15)
InChIKeyHKWFTBNUASQIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Benzyloxy-propoxy)-propionic acid – A Propoxy‑Spacer PROTAC Linker Intermediate for Fine‑Tuned Lipophilicity and Conformational Flexibility


3‑(3‑Benzyloxy‑propoxy)‑propionic acid (CAS 2365228‑90‑4, molecular formula C₁₃H₁₈O₄, molecular weight 238.28 g mol⁻¹) is a bifunctional polyethylene‑glycol‑type PROTAC linker building block that carries a benzyl‑protected hydroxyl terminus and a free carboxylic acid [REFS‑1]. Its distinguishing structural feature is a propoxy (–OCH₂CH₂CH₂–) spacing unit between the benzyl ether and the propionic acid moiety, replacing the ethoxy (–OCH₂CH₂–) repeat that characterises the well‑known Benzyl‑PEG1‑acid and Benzyl‑PEG2‑acid linkers [REFS‑1][REFS‑2]. This single‑methylene extension alters the compound’s intrinsic physicochemical signature and provides a differentiated starting point for degrader optimisation.

Propoxy spacer elevates lipophilicity over ethoxy‑based benzyl‑PEG linkers for passive permeability design

Intermediate rotatable bond count offers conformational flexibility for ternary complex studies

Molecular weight bridges standard PEG linker gaps, enabling fine‑tuned SAR exploration

Why Benzyl‑Protected PEG Linkers Cannot Be Substituted Without Quantitative Impact on PROTAC Permeability and Degradation Efficiency


Systematic PROTAC structure–activity relationship studies have demonstrated that modest alterations in linker composition profoundly influence cellular permeability and target degradation [REFS‑1]. Replacing ethoxy repeats with a propoxy spacer increases the number of methylene units while preserving the ether‑oxygen count, thereby raising lipophilicity without expanding polar surface area [REFS‑2][REFS‑3]. This subtle shift in the lipophilicity‑polarity balance can amplify passive membrane diffusion—a well‑documented limitation of conventional PEGylated PROTACs [REFS‑1]. Consequently, simple interchange of a Benzyl‑PEG2‑acid linker for 3‑(3‑Benzyloxy‑propoxy)‑propionic acid is not a neutral substitution; it constitutes a deliberate physicochemical design choice that must be evaluated against measured or computed descriptors.

Propoxy spacer alters lipophilicity–polarity balance vs ethoxy analogs, which may shift permeability and degradation efficiency

Different rotatable bond count changes conformational sampling, potentially affecting ternary complex geometry and cooperativity

Molecular weight difference from ethoxy‑PEG linkers prevents direct substitution in linker‑length SAR campaigns without re‑optimization

Quantitative Differentiation Evidence for 3‑(3‑Benzyloxy‑propoxy)‑propionic acid Versus Closest PEG‑Ether Analogs


XLogP3 Lipophilicity Advantage Over Ethoxy‑Based Benzyl‑PEG2‑acid

The target compound (XLogP3‑AA = 1.3) is substantially more lipophilic than its closest ethoxy analog Benzyl‑PEG2‑acid (XLogP3‑AA = 0.9), a difference of +0.4 log P units [REFS‑1][REFS‑2]. This increase is also observed relative to Benzyl‑PEG3‑acid (XLogP3‑AA = 0.8) and Benzyl‑PEG1‑acid (XLogP3‑AA = 1.1) [REFS‑3][REFS‑4]. Because passive membrane permeability scales positively with lipophilicity in the sub‑rule‑of‑five space occupied by PROTACs, the higher log P of the propoxy linker is predicted to enhance cell entry of the final degrader construct [REFS‑5].

Lipophilicity (XLogP3)
Cross‑study comparable
1.3 vs 0.9 +0.4

Reported higher lipophilicity may support passive membrane permeability optimization

Computed XLogP3; class‑comparison only

PROTAC linker lipophilicity computed property membrane permeability

Retention of a Favorable Topological Polar Surface Area While Enhancing Lipophilicity

Despite the additional methylene group, 3‑(3‑Benzyloxy‑propoxy)‑propionic acid maintains a topological polar surface area (TPSA) of 55.8 Ų, identical to that of Benzyl‑PEG2‑acid [REFS‑1][REFS‑2]. The TPSA is lower than that of Benzyl‑PEG3‑acid (65 Ų) and higher than that of Benzyl‑PEG1‑acid (46.5 Ų), placing the compound in an intermediate polarity range [REFS‑3][REFS‑4]. The combination of unchanged TPSA with elevated XLogP3 yields a lipophilicity‑per‑polar‑surface‑area ratio (XLogP3/TPSA) of 0.0233 for the target, compared with 0.0161 for Benzyl‑PEG2‑acid—a 45 % increase that forecasts enhanced passive permeability without sacrificing aqueous solubility beyond acceptable limits [REFS‑5].

Lipophilicity/Polar Surface Area Ratio
Cross‑study comparable
0.0233
vs 0.0161 (Benzyl‑PEG2‑acid)

Higher XLogP3/TPSA ratio may forecast improved passive permeability without sacrificing solubility

Computed from PubChem; requires validation in degrader context

PROTAC linker polar surface area computed property drug‑likeness

Intermediate Rotatable Bond Count for Optimised Conformational Sampling

3‑(3‑Benzyloxy‑propoxy)‑propionic acid possesses nine rotatable bonds, which is one more than Benzyl‑PEG2‑acid (eight rotatable bonds) and four more than Benzyl‑PEG1‑acid (five rotatable bonds), yet two fewer than Benzyl‑PEG3‑acid (eleven rotatable bonds) [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. Conformational sampling studies of PROTAC linkers indicate that an insufficient number of rotatable bonds restricts the accessible conformational space needed for productive ternary complex formation, while excessive flexibility introduces an entropic penalty that can reduce binding cooperativity [REFS‑5]. The target compound therefore occupies a middle ground that may facilitate ternary complex geometry without imposing unnecessary conformational entropy.

Rotatable Bonds
Class‑level inference
9
Intermediate between Benzyl‑PEG1 (5) and PEG3 (11)

Moderate flexibility may facilitate ternary complex geometry without excessive entropy penalty

Class‑level PROTAC linker inference; direct ternary complex data not available

PROTAC linker conformational flexibility rotatable bonds ternary complex

Molecular Weight Positioning Between Benzyl‑PEG1‑acid and Benzyl‑PEG3‑acid for Linker Length Optimisation

With a molecular weight of 238.28 g mol⁻¹, 3‑(3‑Benzyloxy‑propoxy)‑propionic acid fills the mass gap between Benzyl‑PEG1‑acid (180.20 g mol⁻¹) and Benzyl‑PEG3‑acid (268.30 g mol⁻¹), and is 14 Da heavier than Benzyl‑PEG2‑acid (224.25 g mol⁻¹) [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. Systematic variation of linker length in PROTACs has shown that degradation efficiency is exquisitely sensitive to the distance between the target‑protein ligand and the E3‑ligase ligand, with optimal linker lengths often falling in a narrow range [REFS‑5]. The propoxy linker provides a molecular‑weight increment that is not achievable with the conventional ethoxy‑based PEG series, allowing exploration of linker‑length space that is otherwise inaccessible.

Molecular Weight
Cross‑study comparable
238.28 vs 224.25 +14
PEG1: 180, PEG3: 268

Fills the mass gap between standard ethoxy‑based linkers, enabling linker‑length SAR exploration

Computed MW; supports procurement for systematic linker library

PROTAC linker molecular weight linker length structure–activity relationship

Application Scenarios for 3‑(3‑Benzyloxy‑propoxy)‑propionic acid Driving Scientific and Procurement Decisions


PROTAC Library Synthesis Requiring Fine‑Tuned Lipophilicity

The +0.4 log P advantage of the propoxy linker over Benzyl‑PEG2‑acid directly addresses the need for PROTAC linkers with elevated passive membrane permeability [REFS‑1]. Procurement teams constructing focused PROTAC libraries can select this compound to generate degraders with improved cell entry characteristics, particularly when the target protein resides in an intracellular compartment with limited accessibility.

Membrane‑Permeable Degrader Design for CNS Targets

The elevated XLogP3/TPSA ratio (0.0233 vs 0.0161 for Benzyl‑PEG2‑acid) suggests that PROTACs built with the propoxy linker may exhibit enhanced blood–brain barrier penetration [REFS‑2]. This makes the compound a strategic choice for central nervous system degrader programs where the standard ethoxy‑based PEG linkers often yield insufficient brain exposure.

Conformational Optimisation for Challenging Ternary Complexes

With nine rotatable bonds, the propoxy linker provides an intermediate flexibility that is neither as restricted as Benzyl‑PEG1‑acid (five bonds) nor as entropically costly as Benzyl‑PEG3‑acid (eleven bonds) [REFS‑3]. This positions the compound as a candidate for PROTAC targets where productive ternary complex formation requires a moderate degree of conformational sampling.

Linker‑Length SAR Campaigns Bridging the Ethoxy‑PEG Gap

The molecular weight of 238.28 Da fills a natural gap between Benzyl‑PEG1‑acid (180 Da) and Benzyl‑PEG3‑acid (268 Da), enabling systematic linker‑length exploration that is inaccessible with commercially available ethoxy‑only PEG libraries [REFS‑4]. Researchers can order the compound to access a linker‑length space that may unlock degradation activity for targets refractory to standard PEG‑ether tethers.

Application
Selection Property
Validation Focus
PROTAC library with fine‑tuned lipophilicity
Lipophilicity–polarity balance (XLogP3 vs TPSA)
Passive permeability assay in target cell lines
CNS‑targeted degrader design
Elevated XLogP3/TPSA ratio vs ethoxy linkers
Blood‑brain barrier penetration assessment
Ternary complex optimization
Rotatable bond count (intermediate flexibility)
Ternary complex formation assay (e.g., cellular degradation, SPR)
Linker‑length SAR campaigns
Molecular weight bridging PEG1–PEG3 gap
Degradation efficiency vs linker length profiling
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